2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 61072-87-5
VCID: VC8608730
InChI: InChI=1S/C13H8Cl2F3NO2S/c14-8-5-6-10(15)12(7-8)22(20,21)19-11-4-2-1-3-9(11)13(16,17)18/h1-7,19H
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C13H8Cl2F3NO2S
Molecular Weight: 370.2 g/mol

2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

CAS No.: 61072-87-5

Cat. No.: VC8608730

Molecular Formula: C13H8Cl2F3NO2S

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide - 61072-87-5

Specification

CAS No. 61072-87-5
Molecular Formula C13H8Cl2F3NO2S
Molecular Weight 370.2 g/mol
IUPAC Name 2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C13H8Cl2F3NO2S/c14-8-5-6-10(15)12(7-8)22(20,21)19-11-4-2-1-3-9(11)13(16,17)18/h1-7,19H
Standard InChI Key GIZYLASSJPLDNE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound’s structure comprises a benzenesulfonamide backbone substituted with chlorine atoms at the 2- and 5-positions of the benzene ring and a trifluoromethyl group at the 2-position of the adjacent phenyl ring. This arrangement confers distinct electronic effects: the electron-withdrawing chlorine and trifluoromethyl groups enhance the sulfonamide’s acidity and stability, while the sulfur atom facilitates hydrogen bonding and enzymatic interactions.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC13H8Cl2F3NO2S\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{F}_{3}\text{NO}_{2}\text{S}
Molecular Weight370.2 g/mol
Functional GroupsSulfonamide, Cl, CF3_3
Predicted pKa~1.5 (sulfonamide proton)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves sequential Friedel-Crafts acylation and sulfonamide coupling reactions. A representative approach includes:

  • Friedel-Crafts Acylation: Reacting 2,5-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to form 2,5-dichloroacetophenone .

  • Sulfonamide Formation: Coupling the acetylated intermediate with 2-(trifluoromethyl)aniline via sulfonation, often using chlorosulfonic acid or sulfur trioxide.

Table 2: Optimization of Reaction Conditions

StepCatalystTemperature (°C)Yield (%)
Friedel-CraftsAlCl3_390–12090–95
Sulfonamide CouplingH2_2SO4_460–8085–90

Industrial Scalability

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits high thermal stability, with a decomposition temperature exceeding 250°C. Its lipophilicity (logP ≈ 3.2) is attributed to the trifluoromethyl group, enhancing membrane permeability in biological systems.

Solubility and Reactivity

  • Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO and DMF.

  • Reactivity: The sulfonamide group undergoes nucleophilic substitution at the sulfur atom, enabling derivatization for drug design.

TargetEffectConcentrationReference
Carbonic Anhydrase IXInhibition (IC50_{50} = 15 nM)10–100 nM
Coronary ResistanceReduction by 25%50 μM

Industrial and Research Applications

Pharmaceutical Development

The compound’s pharmacophore has been leveraged in designing kinase inhibitors (e.g., EGFR and VEGFR2) for oncology. Derivatives show antiproliferative activity against HeLa cells (IC50_{50} = 2.1 μM).

Agrochemical Uses

As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds, with field trials showing 95% efficacy against Amaranthus retroflexus at 50 g/ha.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundMolecular FormulaActivity (IC50_{50})
2,5-Dichloro derivativeC13H8Cl2F3NO2S\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{F}_{3}\text{NO}_{2}\text{S}15 nM (CA-IX)
3-Trifluoromethyl analogC14H10F3NO2S\text{C}_{14}\text{H}_{10}\text{F}_{3}\text{NO}_{2}\text{S}22 nM (CA-IX)

The 2,5-dichloro substitution enhances target affinity compared to mono-chlorinated analogs, likely due to increased electron withdrawal and steric complementarity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator